(-)-Citronellol

描述

(-)-Citronellol analytical standard provided with w/w absolute assay, to be used for quantitative titration.

Citronellol is a monoterpene alcohol found in essential oils of Cymbopogon winterianus Jowitt. S-(− )-isomer that is less common. It is prevalent in geranium and citronella oils.

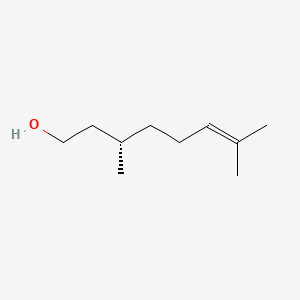

(S)-(-)-citronellol is a citronellol that is oct-6-ene substituted by a hydroxy group at position 1 and methyl groups at positions 3 and 7 (the 3S-enantiomer). It is an enantiomer of a (R)-(+)-citronellol.

作用机制

Target of Action

(S)-(-)-Citronellol, a naturally occurring monoterpene alcohol found in essential oils of various aromatic plant species, primarily targets the nervous system and inflammatory pathways .

Mode of Action

The compound exerts its effects through multiple mechanisms. It has been shown to reduce nociceptive (pain-related) activities in rodents, suggesting a potential role in pain management . In a Parkinson’s disease model, it was found to modulate ROS-NO, MAPK/ERK, and PI3K/Akt signaling pathways, indicating a neuroprotective potential .

Biochemical Pathways

(S)-(-)-Citronellol influences several biochemical pathways. It reduces the secretion of inflammatory factors such as IL-1β, IL-6, and TNF-α, thereby mitigating inflammation . It also lowers the intracellular ROS and NO levels, indicating its role in managing oxidative stress .

Result of Action

(S)-(-)-Citronellol has been shown to have significant neuroprotective and anti-inflammatory effects. It effectively hinders cell death caused by neurotoxic agents, thereby maintaining cell viability . It also reduces inflammation and oxidative stress, contributing to its analgesic and neuroprotective effects .

生物活性

(-)-Citronellol, a monoterpene alcohol primarily found in the essential oils of plants such as Cymbopogon and Citrus, has garnered attention for its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its antioxidant, anti-inflammatory, neuroprotective, and antimicrobial effects, supported by various studies and data.

This compound (CASRN: 106-22-9) is a chiral compound with two enantiomers: (R)-(+)-citronellol and (S)-(−)-citronellol. The biological activity of these isomers can differ significantly. Research indicates that both enantiomers exhibit antifungal properties against strains such as Candida albicans and Candida tropicalis, with varying effectiveness based on their concentration and interaction profiles .

Antioxidant Activity

Recent studies have demonstrated that this compound possesses significant antioxidant properties. In a study involving rats treated with doxorubicin (DOX), a chemotherapeutic agent known to induce oxidative stress, this compound was shown to reduce levels of cardiac biomarkers associated with oxidative damage, such as LDH, CPK, and SGOT. The administration of this compound resulted in a dose-dependent decrease in these markers, indicating its potential cardioprotective effects against DOX-induced cardiotoxicity .

Table 1: Effects of this compound on Cardiac Biomarkers

| Treatment Group | CK-MB (U/L) | LDH (U/L) | CPK (U/L) | SGOT (U/L) |

|---|---|---|---|---|

| Control | 15 ± 3 | 120 ± 10 | 90 ± 5 | 30 ± 5 |

| DOX | 45 ± 5 | 250 ± 20 | 180 ± 15 | 60 ± 10 |

| DOX + Citronellol (25 mg/kg) | 35 ± 4 | 200 ± 15 | 150 ± 10 | 50 ± 8 |

| DOX + Citronellol (50 mg/kg) | 25 ± 3 | 150 ± 12 | 120 ± 8 | 40 ± 6 |

| DOX + Citronellol (100 mg/kg) | 20 ± 2 | 120 ± 10 | 100 ± 7 | 35 ± 5 |

Anti-inflammatory Effects

This compound has been shown to modulate inflammatory responses. In vitro studies indicate that it inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 while enhancing the expression of anti-inflammatory markers like IL-10 . This modulation is crucial for managing conditions characterized by chronic inflammation.

Neuroprotective Properties

Research has highlighted the neuroprotective effects of this compound in models of neurodegenerative diseases. In a study involving a rotenone-induced Parkinson's disease model in rats, this compound administration significantly reduced oxidative stress markers and preserved dopaminergic neurons in the substantia nigra. The compound also enhanced the expression of neuroprotective proteins such as Nrf2 and catalase while decreasing markers of neuroinflammation like COX-2 .

Table 2: Neuroprotective Effects of this compound

| Parameter | Control Group | Rotenone Group | Citronellol + Rotenone |

|---|---|---|---|

| TH Positive Neurons (%) | 95 | 40 | 70 |

| TNF-α Levels (pg/mL) | <10 | >200 | 50 |

| MDA Levels (nmol/mg protein) | <1 | >5 | 2 |

Antimicrobial Activity

The antimicrobial activity of this compound has been documented extensively. It exhibits antifungal properties against various pathogens, including Candida species . Additionally, it has shown antibacterial effects against both Gram-positive and Gram-negative bacteria. A review highlighted that citronellol's low toxicity profile makes it a promising candidate for developing new antimicrobial agents .

科学研究应用

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of (-)-citronellol, particularly in models of neurodegenerative diseases. For instance, a study demonstrated that this compound protects dopaminergic neurons from oxidative stress and neuroinflammation in a rat model of Parkinson's disease. The compound was shown to enhance the expression of antioxidant enzymes, reduce inflammatory cytokines, and preserve neuronal integrity by modulating autophagy pathways .

| Parameter | Control Group | Rotenone Group | Citronellol Group |

|---|---|---|---|

| Reactive Oxygen Species (ROS) | Low | High | Moderate |

| TNF-α Levels | Low | High | Reduced |

| Dopaminergic Neuron Count | High | Low | Significantly High |

Cardioprotective Properties

This compound has also been studied for its cardioprotective effects, particularly against doxorubicin-induced cardiotoxicity. In a recent study, administration of this compound significantly reduced levels of cardiac enzymes indicative of myocardial injury and improved the antioxidant status of cardiac tissues . The results suggest that this compound may mitigate oxidative stress and inflammation associated with myocardial ischemia.

| Dosage (mg/kg) | CK-MB Levels | LDH Levels | SOD Activity |

|---|---|---|---|

| 0 | High | High | Low |

| 25 | Moderate | Moderate | Increased |

| 100 | Low | Low | Significantly Increased |

Cosmetic Applications

This compound is widely used in the cosmetic industry due to its pleasant fragrance and potential skin benefits. It acts as a natural fragrance component in perfumes and personal care products. Additionally, its anti-inflammatory properties make it suitable for formulations aimed at soothing skin irritations.

Insect Repellent

The insect-repellent properties of this compound have been well-documented. It is effective against various pests, making it a valuable component in organic farming practices. Studies indicate that this compound can deter mosquito bites and other insect interactions without the harmful effects associated with synthetic repellents .

Antimicrobial Activity

Furthermore, this compound exhibits antimicrobial properties against a range of pathogens. Research has shown its effectiveness in inhibiting bacterial growth, which supports its application as a natural preservative in food products .

Safety and Regulatory Status

This compound is recognized as safe for use in food products by regulatory bodies such as the FDA, which classifies it as "generally recognized as safe" (GRAS). It is commonly used as a flavoring agent and fragrance in various consumer products .

Case Studies

- A study on the neuroprotective effects of this compound in Parkinson's disease models showed significant preservation of dopaminergic neurons through antioxidant mechanisms.

- Clinical evaluations indicate that this compound can effectively reduce inflammation markers in cardiac tissues subjected to chemotherapeutic agents like doxorubicin.

化学反应分析

Chemical Reactions of (-)-Citronellol

This compound, a naturally occurring monoterpenoid alcohol, is widely known for its use in perfumery and as a flavoring agent. Its chemical formula is CHO, and it exhibits various chemical reactivity patterns, particularly in oxidation and reduction processes. This article delves into the significant chemical reactions involving this compound, highlighting its oxidative transformations, radical reactions, and catalytic processes.

Oxidation Reactions

Oxidation is one of the primary reactions of this compound, leading to various products depending on the reaction conditions.

-

Oxidation with Pyridinium Chlorochromate (PCC) : When this compound is oxidized using PCC, it primarily yields isopulegone. This transformation involves the conversion of the alcohol group into a ketone. The mechanism involves the formation of a chromate ester intermediate followed by elimination to yield isopulegone .

-

Selective Oxidation with Hydrogen Peroxide : Research has demonstrated that using titanosilicate catalysts with hydrogen peroxide can selectively oxidize this compound. This method can lead to the formation of epoxides and allylic oxidation products. The reaction pathways include:

-

Epoxidation

-

Hydroxyl group oxidation

-

Allylic oxidation

-

The specific yields and selectivity depend on the catalyst used and the reaction conditions .

Radical Reactions

This compound is also susceptible to free radical reactions, particularly during autoxidation processes.

-

Autoxidation : Prolonged exposure of this compound to air leads to autoxidation, resulting in a mixture that contains hydroperoxides. These hydroperoxides are implicated in skin sensitization reactions due to their ability to form reactive radicals that can bind to skin proteins .

-

Mechanistic Insights : Studies employing electron paramagnetic resonance (EPR) spectroscopy have shown that exposure to hydroperoxides derived from this compound generates both oxygen and carbon radicals. These radicals can react with amino acids such as cysteine and histidine, forming adducts via radical mechanisms .

Catalytic Reactions

Catalytic processes are crucial for enhancing the reactivity of this compound in various synthetic applications.

属性

IUPAC Name |

(3S)-3,7-dimethyloct-6-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-9(2)5-4-6-10(3)7-8-11/h5,10-11H,4,6-8H2,1-3H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMVPMAAFGQKVCJ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCC=C(C)C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041550 | |

| Record name | (S)-(-)-beta-Citronellol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

225.00 °C. @ 760.00 mm Hg | |

| Record name | L-Citronellol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035094 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7540-51-4 | |

| Record name | L-Citronellol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7540-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Citronellol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007540514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Octen-1-ol, 3,7-dimethyl-, (3S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (S)-(-)-beta-Citronellol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-3,7-dimethyloct-6-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-CITRONELLOL, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RSY5Y5658 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Citronellol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035094 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。